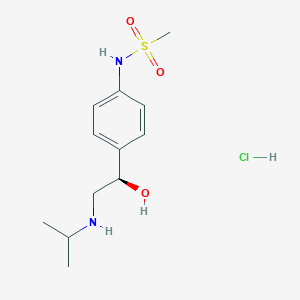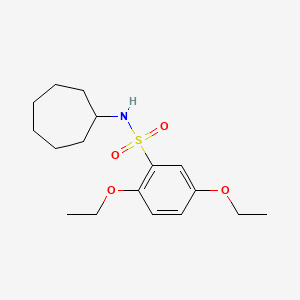
(-)-Sotalol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Sotalol hydrochloride, also known as Sotalol Hydrochloride, is a pharmaceutical compound with the chemical formula C12H20N2O3S.ClH . It is primarily used as an antiarrhythmic agent to treat and prevent abnormal heart rhythms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sotalol Hydrochloride involves the reaction of N-phenyl-N-(t-butylamino)ethanol with methanesulfonyl chloride to form N-phenyl-N-(t-butylamino)ethyl methanesulfonate. This intermediate is then reacted with thiourea to yield N-phenyl-N-(t-butylamino)ethyl thiourea. Finally, the thiourea derivative is hydrolyzed to produce Sotalol, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of Sotalol Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Sotalol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Sotalol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Sotalol can lead to the formation of secondary amines.
Substitution: Sotalol can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sotalol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of sulfonamide reactions.
Biology: Employed in studies investigating the effects of beta-blockers on cellular processes.
Medicine: Extensively researched for its antiarrhythmic properties and its role in managing cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Sotalol Hydrochloride exerts its effects by blocking beta-adrenergic receptors and potassium channels in the heart. This dual action helps to slow down the heart rate and stabilize the cardiac rhythm. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, as well as the delayed rectifier potassium current (I_Kr) channels .
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker used to treat arrhythmias, but lacks the potassium channel-blocking activity of Sotalol.
Amiodarone: A multi-channel blocker with broader antiarrhythmic effects but more side effects compared to Sotalol.
Metoprolol: A selective beta-1 blocker with fewer side effects but less effective in treating certain types of arrhythmias.
Uniqueness
Sotalol Hydrochloride is unique due to its dual action on both beta-adrenergic receptors and potassium channels, making it particularly effective in managing a wide range of cardiac arrhythmias with a relatively favorable side effect profile .
属性
CAS 编号 |
1026-89-7 |
|---|---|
分子式 |
C8H18S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromo-3-butoxyphenyl)sulfonyl]piperidine](/img/structure/B1173530.png)

![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173535.png)
![2-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173537.png)
![(6E)-4-bromo-6-[3-(3,5-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/new.no-structure.jpg)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)

